molecular formula C9H20Cl2N2O2 B2887251 2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride CAS No. 2416230-55-0

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride

Cat. No. B2887251
CAS RN: 2416230-55-0
M. Wt: 259.17
InChI Key: SRFQGGILXTWIKS-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride” is a chemical compound with the molecular formula C9H20Cl2N2O2. It is a powder in physical form . The IUPAC name for this compound is 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Physical And Chemical Properties Analysis

The molecular weight of “2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride” is 273.2 . It is a powder in physical form . The compound is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Polymer Applications

Research has demonstrated the utility of piperazine-based compounds in the synthesis of polymers. For instance, polyamides have been synthesized using compounds that include piperazine as a key component, showing that these materials are soluble in specific solvents such as DMSO and water, suggesting their potential for various industrial and pharmaceutical applications (Hattori & Kinoshita, 1979). This aligns with the broader trend of utilizing piperazine derivatives for creating novel materials with desirable properties.

Drug Formulation and Stability Studies

Investigations into the crystalline hydrates of drugs containing piperazine derivatives have elucidated the complex stability and transformation pathways these substances can exhibit. For example, research into zwitterionic hydrates of a piperazine-containing compound revealed insights into the effects of temperature, water activity, and pH on solid form stability, highlighting the intricate balance required to maintain drug efficacy and stability (Braun et al., 2015).

Understanding of Molecular Interactions and Structural Analysis

The study of copper(II) acetate complexes with piperazine and its derivatives has provided valuable information on the magnetic and structural characteristics of these complexes, offering insights into their potential applications in catalysis and material science (Manhas, Kaur, & Dhindsa, 1992). Similarly, the detailed spectroscopic study of a piperazine derivative dihydrochloride salt has contributed to the understanding of its structural characteristics, facilitating its use in further chemical research and applications (Qin et al., 2005).

Polymorphism and Solid-State Chemistry

Research on polymorphism in pharmaceuticals involving piperazine derivatives has revealed the significance of solid-state chemistry in drug development, demonstrating how the structural form of a drug can influence its therapeutic efficacy and stability. Studies on the polymorphism of related small molecule drugs have illustrated the critical role of hydrogen bonding and molecular conformation in determining the solid-state properties of these compounds (Braun et al., 2014).

Safety And Hazards

The safety information available indicates that “2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride” is associated with a GHS07 pictogram, which represents a warning . The specific hazard statements and precautionary statements were not provided in the search results .

properties

IUPAC Name

2,2-dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-9(2,8(12)13)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCQNICLTZLUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride

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